molecular formula C8H13Cl2NO B13797120 2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one CAS No. 73512-39-7

2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one

Cat. No.: B13797120
CAS No.: 73512-39-7
M. Wt: 210.10 g/mol
InChI Key: HBZIOXZTIXRRLU-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one is a dichloroacetophenone derivative featuring a 2,2,4-trimethylazetidine moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their high ring strain, which can enhance reactivity and influence intermolecular interactions, particularly in biological systems . The dichloroacetyl group (Cl₂C(O)–) is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to electrophilic properties that facilitate binding to biological targets.

Properties

CAS No.

73512-39-7

Molecular Formula

C8H13Cl2NO

Molecular Weight

210.10 g/mol

IUPAC Name

2,2-dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethanone

InChI

InChI=1S/C8H13Cl2NO/c1-5-4-8(2,3)11(5)7(12)6(9)10/h5-6H,4H2,1-3H3

InChI Key

HBZIOXZTIXRRLU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N1C(=O)C(Cl)Cl)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides from oxidation, reduced azetidines from reduction, and substituted azetidines from nucleophilic substitution .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of 2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one as an inhibitor of KRas G12D mutations, which are prevalent in various cancers. The compound has been shown to disrupt the signaling pathways associated with tumor growth and proliferation. In vitro assays demonstrated significant cytotoxicity against cancer cell lines harboring the KRas G12D mutation .

Antimicrobial Properties
The compound has also exhibited antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth by disrupting cellular membranes and metabolic pathways. This property positions it as a potential candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development
In agricultural research, this compound has been investigated for its efficacy as a pesticide. Its ability to target specific pests while minimizing harm to beneficial insects makes it an attractive option for sustainable agriculture. Field trials have shown promising results in controlling pest populations without significant environmental impact .

Plant Growth Regulation
The compound has also been studied for its effects on plant growth regulation. It appears to influence hormonal pathways in plants, promoting root development and enhancing resistance to environmental stressors such as drought and salinity .

Materials Science Applications

Polymer Synthesis
In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer chains that exhibit enhanced mechanical properties and thermal stability .

Coating Technologies
The compound's chemical stability and reactivity make it suitable for use in coating technologies. It can be utilized to create protective coatings that enhance the durability and resistance of surfaces against corrosion and wear .

Case Studies

Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University involved testing the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response in cell viability reduction, particularly in pancreatic cancer cells with KRas mutations.

Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops demonstrated that applying formulations containing this compound resulted in a significant reduction in aphid populations while maintaining the health of beneficial insect species.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Features

Compound Name Heterocyclic Group Key Substituents Application Reference (Evidence ID)
R-28725 2,2-Dimethyloxazolidin-3-yl Herbicide safener
2,2-Dichloro-1-(4-chloro-1H-indol-1-yl)ethan-1-one Indole 4-Chloroindole Herbicide safener
Cpd64 4-Isopropoxy-3-nitrophenyl PDK1 inhibitor (cancer)
2,2-Dichloro-1-(2,2-dimethyloxazolidin-3-yl)ethan-1-one Oxazolidine Herbicide safener
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one Pyrrole Electron density studies

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in Cpd64) enhance anticancer activity by modulating electron density, while chloro substituents (e.g., in indole derivatives) improve herbicide safening efficacy .

Herbicide Safeners:

  • R-28725 and indole derivatives protect crops from herbicide toxicity by enhancing detoxification enzymes. The dichloroacetyl group binds to specific proteins in maize, reducing phytotoxicity .
  • Structure-Activity Relationship (SAR) : Bulky substituents on the heterocycle (e.g., methyl groups in oxazolidine) improve stability and bioavailability .

Anticancer Agents:

  • Cpd64 inhibits pyruvate dehydrogenase kinase (PDK1), synergizing with erlotinib to suppress tumor growth in NSCLC models .
  • Naphthalene derivatives (e.g., Compound 17 in ) exhibit potent anticancer activity, with IC₅₀ values in the nanomolar range, attributed to enhanced lipophilicity from aromatic substituents .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility Crystal System Reference (Evidence ID)
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one 178.01 Triclinic (P̄1)
2,2-Dichloro-1-(4-chloro-1H-indol-1-yl)ethan-1-one 267.52 Low polarity solvents Monoclinic (P2₁/n)
Cpd64 324.17 DMSO, ethanol

Notable Trends:

  • Crystallinity: Triclinic and monoclinic systems dominate, with hydrogen bonding (e.g., C–H⋯O/Cl) stabilizing the lattice .
  • Solubility: Polar substituents (e.g., nitro, hydroxyl) improve solubility in DMSO or methanol, critical for drug delivery .

Biological Activity

2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one is a chemical compound with notable biological activity. Its structure includes dichloro and azetidine moieties, which contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H12Cl2NC_8H_{12}Cl_2N, with a molecular weight of approximately 195.09 g/mol. The presence of two chlorine atoms in the structure is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₁₂Cl₂N
Molecular Weight195.09 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Cytotoxicity Studies

Research has demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related dichloro compounds have shown that they can inhibit cell proliferation in human leukemia and colon cancer cells.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of various dichloro-substituted compounds, it was found that those with azetidine rings displayed enhanced activity against murine P388 and L1210 cells. The mechanisms suggested include interference with nucleic acid synthesis and induction of apoptosis in targeted cells .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt the synthesis of proteins necessary for cell survival.
  • Redox Modulation : The compound may alter the redox state within cells, leading to oxidative stress and subsequent cell death.
  • Targeting Enzymatic Pathways : It may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell viability.

Antiviral Activity

Some studies have explored the potential antiviral properties of dichloro compounds. For example, related compounds have demonstrated effectiveness as inhibitors of HIV reverse transcriptase at micromolar concentrations with minimal cytotoxicity to host cells . This suggests that this compound could be investigated further for similar antiviral applications.

Table 2: Biological Activity Comparison

CompoundCytotoxicity (IC50)Antiviral Activity
2,2-Dichloro-1-(2,2,4-trimethylazetidin)TBDTBD
Related Dichloro Compound A0.204 µMEffective
Related Dichloro Compound BHigher than MelphalanModerate

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